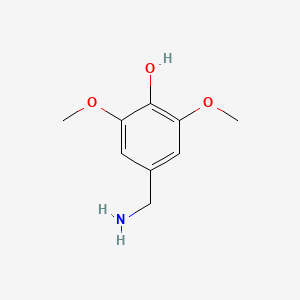
8-Amino-5,7-dibromo-2-naphthalenol
Descripción general
Descripción
8-Amino-5,7-dibromo-2-naphthalenol, commonly known as ADN, is a synthetic chemical compound. It has gained significant interest in scientific research and industry due to its unique chemical, physical, and biological properties. The molecular formula of this compound is C10H7Br2NO and it has a molecular weight of 316.98 g/mol .
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
8-Amino-5,7-dibromo-2-naphthalenol is involved in various chemical syntheses and reactions. For example, it can be used in the Friedländer condensation process to create a range of aromatic compounds. The synthesis and utilization of such compounds, including those related to 8-amino naphthalene derivatives, have been detailed in studies like the work of Riesgo et al. (1996) in "The Journal of Organic Chemistry" (Riesgo, Jin, & Thummel, 1996).
2. Environmental Applications
8-Amino-5,7-dibromo-2-naphthalenol derivatives are used in environmental applications, such as wastewater treatment. For instance, Zhu et al. (1996) in "Water Research" discussed the use of similar naphthalene derivatives in the treatment of industrial wastewater, highlighting their effectiveness in removing harmful substances (Zhu, Yang, & Wang, 1996).
3. Photophysical Properties
The photophysical properties of naphthalene derivatives, including those with bromo and amino substituents, are explored for potential applications in photosensitization and light-based technologies. Guo et al. (2012) in "The Journal of Organic Chemistry" investigated naphthalenediimides with amino substituents for their utility in photooxidation processes and triplet-triplet annihilation upconversions (Guo, Wu, Guo, & Zhao, 2012).
4. Biochemical Applications
In biochemical research, amino-substituted naphthalene compounds, similar to 8-Amino-5,7-dibromo-2-naphthalenol, are used as probes and sensors due to their distinctive interaction with biological molecules. Studies like those by Liang et al. (2013) in "Biosensors & Bioelectronics" demonstrate the use of these compounds in detecting specific interactions with DNA, which is crucial for understanding genetic processes and developing diagnostic tools (Liang, Li, Li, & Liu, 2013).
Propiedades
IUPAC Name |
8-amino-5,7-dibromonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJUCJYKBQKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=C(C=C2Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




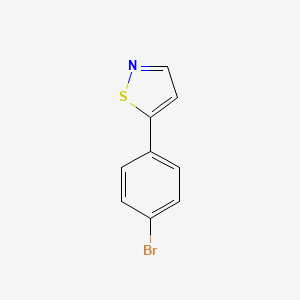


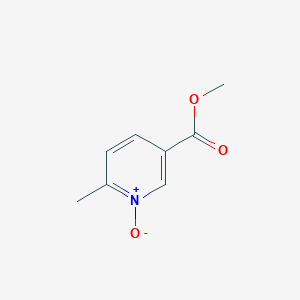
![3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B3142009.png)
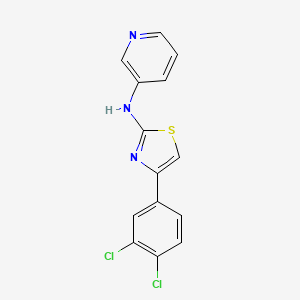
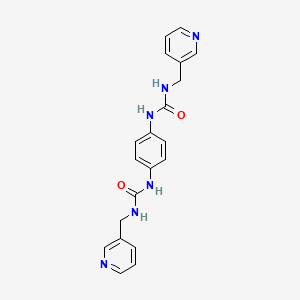
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B3142049.png)
![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)


